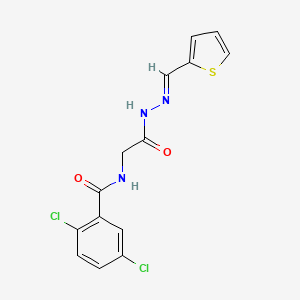![molecular formula C8H7N3O2 B3010114 Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1453176-67-4](/img/structure/B3010114.png)
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a methyl ester group at the 5-position .
Mechanism of Action
Target of Action
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are known to interact with various targets, including membrane-bound pyrophosphatases (mPPases) , and they have been identified as strategic compounds for optical applications . mPPases are enzymes located in the cell membrane of bacteria and archaea .
Mode of Action
It’s known that pps have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Biochemical Pathways
The key mechanism involves mPPases . These enzymes are located in the cell membrane of bacteria and archaea, but can also be found in the protist acidocalcisome, and in the Golgi . The interaction of PPs with these enzymes could potentially affect various biochemical pathways.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
Pps have been reported to have antibacterial activity against mycobacterium tuberculosis, anti-parasitic activity including antileishmanial, antimalarial and antitrypanosomal, as well as antiviral activity against hiv .
Action Environment
The action environment of this compound is likely to be within the cell, given its interaction with mPPases . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other compounds, pH, temperature, and the specific characteristics of the target cells.
Preparation Methods
The synthesis of methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid . The reaction proceeds through cyclization and subsequent esterification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its fused ring structure and the presence of a methyl ester group. Similar compounds include:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and specific biological activities . The unique structural features of this compound contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKDRQJWFMUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)
![N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010038.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)
![ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3010045.png)
![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)
![N-[(4-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B3010051.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
